molecular formula C18H22N8O3 B2672366 2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 938916-93-9

2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No. B2672366
CAS RN: 938916-93-9
M. Wt: 398.427
InChI Key: CGKJFGXZMXUGFZ-UHFFFAOYSA-N
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Description

2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C18H22N8O3 and its molecular weight is 398.427. The purity is usually 95%.
The exact mass of the compound 2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Routes and Reactivity

Formation and Reactivity of Fluorescent N-/Purin-6-yl/Pyridinium Salts

Research has shown that fluorescent N-/purin-6-yl/pyridinium salts, which share structural motifs with the compound , are formed in pyridine-assisted phosphorylations and arenesulphonations under various conditions, including those used in oligonucleotide synthesis. These salts represent a new family of ionic side-products in oligonucleotide synthesis, indicating a unique pathway of chemical reactions and potential applications in fluorescent labeling and molecular probes within DNA/RNA synthesis contexts (Adamiak, Biała, & Skalski, 1985).

Imaging and Diagnostic Applications

Carbon-11-labeled Imidazopyridine- and Purine-thioacetamide Derivatives for PET Tracers

The development of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) showcases the diagnostic and imaging applications of structurally related compounds. These tracers are synthesized under basic conditions and isolated with high radiochemical yields, offering insights into the molecular imaging of diseases and facilitating the diagnosis and therapeutic monitoring (Gao, Wang, & Zheng, 2016).

Catalytic Applications

Manganese(II) Complexes as Catalysts for Alkene Epoxidation

The synthesis and application of manganese(II) complexes with imidazole-based acetamide ligands, which are analogous in functionality to the compound , demonstrate their effectiveness as homogeneous and heterogenized catalysts for alkene epoxidation using H2O2. This research highlights the catalytic potential of such complexes in facilitating environmentally benign oxidation reactions, underscoring the broader applicability of imidazole and purine derivatives in catalysis (Serafimidou, Stamatis, & Louloudi, 2008).

properties

IUPAC Name

2-[6-(3-imidazol-1-ylpropyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O3/c1-11-12(2)26-14-15(22(3)18(29)25(16(14)28)9-13(19)27)21-17(26)24(11)7-4-6-23-8-5-20-10-23/h5,8,10H,4,6-7,9H2,1-3H3,(H2,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKJFGXZMXUGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

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